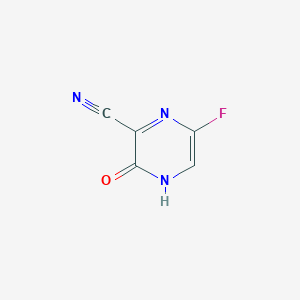












|
REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([O:10]C2C=CC(OC)=CC=2)=[N:4][CH:3]=1.[N+]([O-])([O-])=O.[Ce+3].[NH4+].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C1(C)C=CC=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O>[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5](=[O:10])[NH:4][CH:3]=1 |f:1.2.3.4.5.6.7.8,10.11.12|
|


|
Name
|
6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CN=C(C(=N1)C#N)OC1=CC=C(C=C1)OC
|
|
Name
|
diammonium cerium nitrate
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
was returned to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (50 mL) was added to the aqueous layer
|
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer thus obtained
|
|
Type
|
WASH
|
|
Details
|
was washed with saturated aqueous solution of sodium chloride
|
|
Type
|
ADDITION
|
|
Details
|
treated with active charcoal
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CNC(C(=N1)C#N)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |